5-Bromo-6-(methylamino)nicotinaldehyde
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Overview
Description
5-Bromo-6-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol . It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the 5th position and a methylamino group at the 6th position of the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 5-Bromo-6-(methylamino)nicotinaldehyde typically involves the bromination of nicotinaldehyde followed by the introduction of a methylamino group. The reaction conditions often require the use of bromine or a brominating agent and a suitable solvent. The methylamino group can be introduced through a nucleophilic substitution reaction using methylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
5-Bromo-6-(methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6-(methylamino)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(methylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine and methylamino groups may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-6-(methylamino)nicotinaldehyde include:
Nicotinaldehyde: The parent compound without the bromine and methylamino substitutions.
5-Bromo-2-nicotinaldehyde: A brominated derivative without the methylamino group.
6-Methylamino-2-nicotinaldehyde: A methylamino derivative without the bromine substitution.
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
5-bromo-6-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c1-9-7-6(8)2-5(4-11)3-10-7/h2-4H,1H3,(H,9,10) |
InChI Key |
WKCWAIHYQQNZSW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C=O)Br |
Origin of Product |
United States |
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